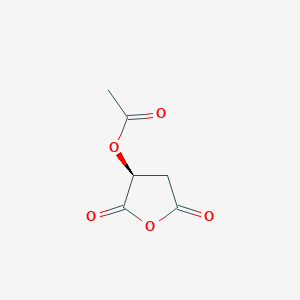

(S)-(-)-2-Acetoxysuccinic anhydride

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

[(3S)-2,5-dioxooxolan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O5/c1-3(7)10-4-2-5(8)11-6(4)9/h4H,2H2,1H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSWJHSASZZAIAU-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59025-03-5 | |

| Record name | (-)-O-Acetyl-L-malic Anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for S 2 Acetoxysuccinic Anhydride

Established Preparative Routes and Optimization Studies

The most common and direct methods for synthesizing (S)-(-)-2-Acetoxysuccinic anhydride (B1165640) rely on the modification of a readily available, naturally derived chiral precursor.

The primary and most straightforward route to (S)-(-)-2-Acetoxysuccinic anhydride begins with (S)-(-)-malic acid, commonly known as L-malic acid. This approach is an example of chiral pool synthesis, where a complex molecule is built from an enantiomerically pure natural product. The synthesis involves two principal transformations: the acetylation of the secondary alcohol group on the malic acid and the subsequent dehydration of the dicarboxylic acid to form the cyclic anhydride.

A common and effective reagent for this process is acetic anhydride. youtube.com It serves a dual role, acting as both the acetylating agent for the hydroxyl group and the dehydrating agent that facilitates the ring closure of the dicarboxylic acid to yield the final anhydride product. youtube.com The direct use of the corresponding chiral acid ensures the retention of the desired (S)-stereochemistry in the final product.

| Parameter | Description |

| Starting Material | (S)-(-)-Malic Acid (L-Malic Acid) |

| Key Reagent | Acetic Anhydride |

| Transformation 1 | Acetylation of the C2 hydroxyl group |

| Transformation 2 | Dehydration and cyclization to form the anhydride ring |

| Product | This compound sigmaaldrich.com |

This interactive table summarizes the established synthetic route from L-malic acid.

The acylation step is a crucial part of the synthesis. In this nucleophilic acyl substitution reaction, the hydroxyl group of malic acid attacks one of the electrophilic carbonyl carbons of acetic anhydride. youtube.comyoutube.com This process results in the formation of an acetate (B1210297) ester at the C2 position and releases a molecule of acetic acid as a byproduct. youtube.com

Following the initial acylation, the acetic anhydride present in the reaction mixture also acts as a dehydrating agent, promoting the intramolecular cyclization of the two carboxylic acid groups to form the stable five-membered anhydride ring. youtube.com This one-pot approach, where acylation and dehydration occur concurrently, is an efficient strategy. The choice of a simple, symmetric anhydride like acetic anhydride is strategic because it is highly reactive and the byproduct, acetic acid, can be readily removed. youtube.com

Innovative Approaches to Asymmetric Synthesis of the Compound

While the dominant synthetic route relies on a chiral precursor, research into innovative asymmetric synthesis focuses on creating the chiral center from a prochiral starting material. However, for this compound, the use of L-malic acid, which is readily and cheaply available via fermentation, remains the most practical and widely used method. The innovation in this context is thus more closely tied to the sustainable sourcing of the precursor rather than novel asymmetric catalytic reactions. Future research could explore the asymmetric modification of non-chiral precursors like maleic anhydride, though such methods are not yet established for this specific compound.

Green Chemistry Principles Applied to this compound Production

Applying green chemistry principles to the synthesis of this compound aims to reduce its environmental impact by using renewable resources, minimizing waste, and employing safer and more efficient reaction conditions.

A significant advantage of the established synthetic route is its compatibility with biorenewable resources. The key starting material, L-malic acid, is produced on an industrial scale through the fermentation of carbohydrates derived from biomass. This positions the synthesis of this compound firmly within the framework of a bio-based economy. mckinsey.com

Furthermore, broader research into producing the parent C4 platform chemical, succinic anhydride, from other renewable sources is highly relevant. nih.govnih.gov Studies have demonstrated the successful conversion of bio-based furanic compounds, such as furfural (B47365) and furoic acid, into succinic anhydride through photocatalytic processes. nih.govnih.govresearchgate.net Another sustainable pathway involves the catalytic carbonylation of acrylic acid, which can also be bio-sourced, to form succinic anhydride. chemrxiv.org These advancements underscore the chemical industry's shift away from fossil feedstocks toward sustainable and renewable alternatives. mckinsey.comsustainablefeedstocks.com

To enhance the "green" credentials of the synthesis, research has focused on minimizing or eliminating the use of hazardous solvents and employing catalysts to improve reaction efficiency.

Catalytic Approaches: The acylation of alcohols with anhydrides can be catalyzed by inexpensive and low-toxicity acids like phosphoric acid (H₃PO₄). organic-chemistry.org Using a small, catalytic amount of phosphoric acid can replace less environmentally friendly catalysts and accelerate the reaction, leading to high yields under milder conditions. organic-chemistry.org Additionally, photocatalytic methods are being developed for the synthesis of the parent succinic anhydride, utilizing visible light and a photocatalyst to drive the reaction at room temperature, which significantly reduces energy consumption. nih.govnih.gov

Solvent-Free Reactions: Solvent-free, or solid-state, reactions represent a major step forward in green synthesis. Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, has been successfully applied to Friedel-Crafts acylation reactions using anhydrides without any solvent. beilstein-journals.org Similarly, research has shown that the acylation of complex molecules like polysaccharides with succinic anhydride can be performed effectively in a solvent-free system. nih.gov These methods reduce the generation of volatile organic compound (VOC) waste and can lead to cleaner reaction profiles and easier product isolation.

| Green Chemistry Approach | Description | Relevance to Synthesis |

| Sustainable Feedstock | Use of L-malic acid from biomass fermentation. | Reduces reliance on fossil fuels. mckinsey.comsustainablefeedstocks.com |

| Alternative Bio-Feedstocks | Synthesis of succinic anhydride from furanics or acrylic acid. nih.govchemrxiv.org | Demonstrates versatile bio-based routes to the core C4 structure. |

| Green Catalysis | Use of phosphoric acid to catalyze the acylation step. organic-chemistry.org | Replaces harsher catalysts, improving safety and reducing waste. |

| Photocatalysis | Use of light energy to drive the synthesis of the parent anhydride. nih.gov | Enables reactions at ambient temperature, lowering energy demand. |

| Solvent-Free Synthesis | Performing acylation reactions via mechanochemistry or neat conditions. beilstein-journals.orgnih.gov | Eliminates solvent waste, simplifying purification and reducing environmental impact. |

This interactive table outlines green chemistry principles applicable to the production of this compound.

Mechanistic Investigations and Reactivity Profiles of S 2 Acetoxysuccinic Anhydride

Detailed Analysis of Nucleophilic Acyl Substitution Reactions

The core reactivity of (S)-(-)-2-Acetoxysuccinic anhydride (B1165640), like other acid anhydrides, is centered on nucleophilic acyl substitution. libretexts.org This class of reactions proceeds via a characteristic addition-elimination mechanism. youtube.comsaskoer.ca The process is initiated by the attack of a nucleophile on one of the two electrophilic carbonyl carbons of the anhydride ring. This addition leads to the formation of a transient, high-energy tetrahedral intermediate. youtube.comyoutube.com Subsequently, the carbonyl double bond reforms, accompanied by the cleavage of the carbon-oxygen bond within the anhydride ring. This elimination step expels a carboxylate group, which is a relatively stable leaving group, to yield the acylated product. youtube.comyoutube.com

The general mechanism can be summarized as follows:

Nucleophilic Attack: A nucleophile adds to one of the carbonyl carbons, breaking the C=O π bond and forming a tetrahedral alkoxide intermediate. libretexts.org

Carbonyl Reformation and Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and ejecting the acetate-carboxylate portion of the molecule as the leaving group. libretexts.org

Proton Transfer: If a neutral nucleophile (like an alcohol or amine) is used, a final deprotonation step occurs to yield the neutral product. saskoer.ca

This reactivity profile makes the compound an effective acylating agent.

Regioselective Ring-Opening Reactions with Various Nucleophiles

A key aspect of the reactivity of the unsymmetrical (S)-(-)-2-Acetoxysuccinic anhydride is the regioselectivity of the ring-opening. The molecule possesses two distinct carbonyl carbons, C2 (adjacent to the acetoxy group) and C5, leading to the possibility of two different regioisomeric products upon nucleophilic attack.

The selectivity of this attack is governed by a balance of electronic and steric effects:

Electronic Effects: The acetoxy group at the C2 position is electron-withdrawing, which increases the partial positive charge (electrophilicity) on the adjacent C2 carbonyl carbon. This effect would favor nucleophilic attack at the C2 position. jackwestin.com

Steric Effects: Conversely, the acetoxy group is sterically bulky, which can hinder the approach of a nucleophile to the C2 carbonyl carbon. This steric hindrance would favor attack at the less encumbered C5 position. jackwestin.comnih.govyoutube.com

The predominant site of attack depends on the nature of the nucleophile. For small, unhindered nucleophiles, attack at the more electrophilic C2 position is often observed. However, for larger, bulkier nucleophiles, steric hindrance becomes more significant, and attack at the C5 position is favored. youtube.com This competition makes predicting the outcome complex and often dependent on specific reaction conditions and the nucleophile employed. libretexts.org The ring-opening of similar strained heterocycles, like epoxides and aziridines, also shows this dependence on steric and electronic factors to determine regioselectivity. nih.govresearchgate.netlibretexts.org

Stereochemical Control in Ring-Opening Processes

The this compound molecule possesses a single stereocenter at the C2 position. A crucial feature of the nucleophilic acyl substitution reactions it undergoes is the retention of configuration at this stereocenter. The reaction occurs at the adjacent sp²-hybridized carbonyl carbon, and the bonds to the chiral C2 carbon are not broken during the ring-opening process.

This stereochemical integrity makes this compound a valuable chiral building block , or synthon, in asymmetric synthesis. It allows for the transfer of its stereochemical information to the product molecule. This is particularly important in kinetic resolution processes, where the chiral anhydride reacts at different rates with the enantiomers of a racemic substrate, such as an alcohol or amine. wikipedia.org For instance, in enzyme-catalyzed resolutions, a lipase (B570770) might selectively catalyze the acylation of one enantiomer of a racemic alcohol by the anhydride, allowing for the separation of the unreacted alcohol enantiomer and the newly formed diastereomeric ester. nih.govresearchgate.net While non-enzymatic kinetic resolutions are also possible, the principle relies on the chiral nature of the anhydride to differentiate between the enantiomers of the nucleophile. nih.govgoogle.comnih.gov

Exploration of Acylation and Derivatization Reaction Pathways

As a reactive acylating agent, this compound is employed to introduce a chiral acetoxy-succinyl moiety into various molecules. The primary derivatization pathways involve reactions with common nucleophiles like alcohols and amines. wikipedia.org

Reaction with Alcohols (Alcoholysis): In the presence of an alcohol, the anhydride undergoes ring-opening to form a monoester. wikipedia.org This reaction is often catalyzed by a non-nucleophilic base, such as pyridine, which facilitates proton transfers. libretexts.org The product is a chiral carboxylic acid monoester.

Reaction with Amines (Aminolysis): The reaction with primary or secondary amines yields the corresponding amide. libretexts.org In this case, a second equivalent of the amine is typically required to act as a base and neutralize the carboxylic acid byproduct that is formed. saskoer.ca

These reactions are fundamental in using the anhydride as a chiral synthon for the synthesis of optically active pharmaceuticals and other complex organic molecules.

Kinetic and Thermodynamic Aspects of Reactivity

The reactivity of this compound is influenced by both kinetic and thermodynamic factors.

Thermodynamics: The ring-opening reactions of cyclic anhydrides are generally thermodynamically favorable. This is driven by the release of ring strain present in the five-membered ring. jackwestin.com The hydrolysis of anhydrides, for example, is an exothermic process. acs.org For acetic anhydride, a related compound, the standard enthalpy of hydrolysis is significantly negative. nist.gov This release of energy provides a strong driving force for the reaction.

Kinetics: Acid anhydrides are considered highly reactive carboxylic acid derivatives, second only to acid chlorides. libretexts.org Their reactions are typically faster than those of esters and amides. The rate of reaction is influenced by several factors:

Ring Strain: The inherent strain in the five-membered ring contributes to a lower activation energy for the ring-opening reaction compared to acyclic anhydrides.

Electrophilicity: The electron-withdrawing nature of the anhydride's oxygen atoms and the additional acetoxy group in this compound enhances the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack. jackwestin.com

Leaving Group Ability: The carboxylate anion formed upon ring-opening is a good leaving group due to its resonance stabilization, which facilitates the collapse of the tetrahedral intermediate. youtube.com

Applications of S 2 Acetoxysuccinic Anhydride As a Versatile Chiral Building Block

Asymmetric Synthesis of Complex Natural Products and Bioactive Molecules

The precise three-dimensional arrangement of atoms is paramount to the biological function of natural products and bioactive molecules. (S)-(-)-2-Acetoxysuccinic anhydride (B1165640) serves as a crucial starting material or intermediate in synthetic routes designed to achieve high stereochemical control. Its utility lies in its ability to introduce a specific stereocenter that can be elaborated upon to construct the chiral architecture of the target molecule.

Precursor in Pharmaceutical Synthesis and Drug Development

In the pharmaceutical industry, the demand for enantiomerically pure drugs is driven by the often-differing pharmacological and toxicological profiles of enantiomers. (S)-(-)-2-Acetoxysuccinic anhydride serves as a key precursor for the synthesis of chiral drug intermediates. While specific examples of its direct incorporation into marketed drugs are not extensively detailed in publicly available literature, its role as a chiral building block is well-established. For instance, its enantiomer, (R)-(+)-2-acetoxysuccinic anhydride, has been utilized in the synthesis of the indole alkaloid (+)-harmicine. This suggests a parallel application for the (S)-enantiomer in the synthesis of the corresponding (-)-harmicine or other enantiomerically pure alkaloids and related pharmaceutical scaffolds.

The anhydride's reactivity towards nucleophiles allows for the introduction of a chiral four-carbon unit, a common motif in many bioactive molecules. This strategic incorporation of a predefined stereocenter is a cornerstone of modern asymmetric synthesis in drug discovery and development.

Synthesis of Enantiomerically Pure Substances

This compound is a powerful tool for the synthesis of enantiomerically pure substances through several strategies. One primary application is in the kinetic resolution of racemic mixtures, particularly alcohols. In this process, the chiral anhydride reacts preferentially with one enantiomer of the alcohol, leading to the formation of a diastereomeric ester that can be separated from the unreacted, enantiomerically enriched alcohol.

Furthermore, the anhydride itself can be used to transfer its inherent chirality to create new stereocenters. The ring-opening reaction of the anhydride with various nucleophiles, such as amines or alcohols, proceeds with retention of the stereochemistry at the C2 position. This allows for the synthesis of a variety of enantiomerically pure compounds containing a succinate (B1194679) backbone. For example, its reaction with amines leads to the formation of chiral amic acids, which are valuable intermediates in their own right. This method is instrumental in creating libraries of chiral molecules for screening in drug discovery and for the synthesis of ligands for asymmetric catalysis.

Contributions to Advanced Materials Science

The unique structural features of this compound have also been exploited in the field of materials science to create functional materials with tailored properties.

Postsynthetic Modification of Metal-Organic Frameworks (MOFs) for Tailored Functionality

A significant application of this compound is in the postsynthetic modification (PSM) of metal-organic frameworks (MOFs). MOFs are crystalline porous materials with a wide range of applications, and PSM allows for the introduction of new functionalities after the framework has been assembled.

In a notable example, the achiral MOF, IRMOF-3, which contains amino groups on its organic linkers, was treated with this compound. nih.gov The anhydride reacts with the amino groups to introduce chiral acetoxysuccinate side chains, thereby rendering the entire MOF chiral. nih.gov This conversion of an achiral to a chiral MOF is significant for potential applications in enantioselective separations and catalysis. The reaction results in two distinct isomeric modified groups within the MOF structure due to the two possible modes of ring-opening of the unsymmetrical anhydride. nih.gov

Table 1: Postsynthetic Modification of IRMOF-3

| Parameter | Description | Reference |

| MOF | IRMOF-3 (Isoreticular Metal-Organic Framework-3) | nih.gov |

| Modifying Agent | This compound | nih.gov |

| Reaction | Covalent modification of amino groups on the MOF linker | nih.gov |

| Outcome | Conversion of an achiral MOF to a chiral MOF | nih.gov |

| Key Finding | Formation of two distinct isomeric modified groups | nih.gov |

Development of Novel Polymeric Materials and Curing Agents

Anhydrides are widely used as curing agents for epoxy resins, creating cross-linked polymers with high thermal and chemical resistance. While specific research detailing the use of this compound as a curing agent is not prevalent, its chemical nature suggests its potential in this role. The introduction of a chiral curing agent could lead to the development of novel polymeric materials with unique chiroptical properties or the ability to interact selectively with other chiral molecules.

Furthermore, cyclic anhydrides are important monomers in the synthesis of polyesters and polyamides. The incorporation of this compound into the backbone of these polymers would result in chiral polymers. Such materials could have applications in chiral chromatography, as selective membranes, or as biodegradable polymers with stereochemically controlled degradation profiles.

Synthesis of Functional Amphiphilic Lipids and Nanomaterials

This compound has been investigated as a reagent for the synthesis of functional amphiphilic lipids. These molecules, which possess both hydrophilic and hydrophobic regions, can self-assemble into various nanostructures, such as micelles and nanoparticles.

In one study, acetoxy succinic anhydride was used in the acylation of sugar alcohol mono-behenates to create novel amphiphilic lipids. These lipids were capable of forming stable solid lipid nanoparticles (SLNs) with mean diameters around 100 nm without the need for additional surfactants. This demonstrates the potential of this compound to be used in the creation of biocompatible and biodegradable nanomaterials for applications in drug delivery and other biomedical fields. The chirality of the anhydride could impart specific recognition or release properties to the resulting nanoparticles.

Role in the Synthesis of Chiral Reagents and Catalysts

This compound, also known as (-)-O-Acetyl-L-malic anhydride, serves as a crucial chiral building block in the asymmetric synthesis of complex organic molecules. chemimpex.comguidechem.com Its inherent chirality, derived from the natural precursor L-malic acid, makes it an invaluable starting material for creating enantiomerically pure substances. chemimpex.comx-mol.net In the pharmaceutical and chemical industries, the synthesis of single-enantiomer compounds is critical, as different enantiomers of a molecule can have vastly different biological activities. chemimpex.com

The utility of this compound lies in its reactive anhydride ring, which can be opened by various nucleophiles to introduce a chiral O-acetyl-L-malate moiety into a new molecule. This process allows for the transfer of its stereochemical information, guiding the formation of a specific desired stereoisomer in a subsequent product. It is frequently employed as a key intermediate in multi-step syntheses of bioactive natural products and novel pharmaceutical agents, where precise control of stereochemistry is paramount for therapeutic efficacy. chemimpex.comguidechem.com Its ability to participate in acylation reactions with alcohols and amines makes it a versatile tool for chemists developing new drugs and complex molecular structures. guidechem.com

The application of this chiral building block facilitates the efficient construction of advanced chiral molecules that can themselves act as reagents or ligands in asymmetric catalysis. By providing a reliable source of chirality, it streamlines synthetic pathways and contributes to the development of effective and stereochemically defined products. chemimpex.com

Biochemical Research Applications in Biomolecule Modification

In the field of biochemical research, this compound is utilized for the chemical modification of biomolecules. chemimpex.com Such modifications are instrumental in studies aimed at understanding enzyme mechanisms, protein function, and metabolic pathways. chemimpex.com The anhydride functional group is highly reactive towards nucleophilic groups present in biomolecules, particularly the free amino groups on the side chains of lysine residues and the N-terminus of proteins.

The reaction, a form of acylation, results in the covalent attachment of the O-acetyl-L-malate group to the protein, forming a stable amide bond. This modification alters the protein's physical and chemical properties in several ways:

Introduction of a Chiral Handle : Unlike simple reagents such as succinic anhydride, the use of this compound introduces a specific chiral center onto the surface of the biomolecule. Biological systems are inherently chiral, and the introduction of a specific stereoisomer can be used to probe or influence chiral recognition events, such as enzyme-substrate binding or protein-protein interactions. wikipedia.orgnih.gov

By selectively modifying biomolecules with this chiral reagent, researchers can investigate the role of specific residues in protein function and create proteins with novel properties for various biotechnological applications. chemimpex.com

Interactive Data Table: Properties of Key Reagents

| Compound Name | Role/Application | Key Feature |

| This compound | Chiral Building Block, Biomolecule Modifier | Provides a source of chirality for asymmetric synthesis; introduces a chiral moiety onto proteins. chemimpex.comtcichemicals.com |

| L-Malic Acid | Chiral Precursor | Natural starting material for the synthesis of this compound. x-mol.net |

| Succinic Anhydride | Acylating Agent | Used in racemic synthesis and protein modification (succinylation). x-mol.netresearchgate.net |

Analytical Methodologies for Stereochemical Purity and Characterization

Advanced Chromatographic Techniques for Enantiomeric Purity Determination

Chromatographic methods are central to assessing the enantiomeric purity of (S)-(-)-2-Acetoxysuccinic anhydride (B1165640). These techniques are designed to separate the (S)-enantiomer from its (R)-enantiomer, allowing for precise quantification of each.

Chiral High-Performance Liquid Chromatography (HPLC) Development

Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for the direct separation of enantiomers. chromatographyonline.comnih.gov The development of a successful chiral HPLC method hinges on the selection of an appropriate chiral stationary phase (CSP) and the optimization of mobile phase conditions. sigmaaldrich.comoup.com

For acidic compounds like (S)-(-)-2-Acetoxysuccinic anhydride, anion-exchange type CSPs such as CHIRALPAK QN-AX and QD-AX have shown specific enantioselectivity. chiraltech.com These phases operate based on an ionic exchange mechanism between the protonated chiral selector on the stationary phase and the anionic analyte. chiraltech.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are also widely used and offer a broad range of selectivities for various chiral compounds, including acids. nih.govresearchgate.netnih.gov The choice between different polysaccharide-based columns, such as Chiralpak AD-H, Chiralcel OD-H, or Chiralpak IA, can significantly impact the separation, and screening multiple columns is often necessary to achieve optimal resolution. oup.comnih.gov

The mobile phase composition, including the organic modifier (e.g., methanol, ethanol, isopropanol, acetonitrile), additives (e.g., acids, bases), and flow rate, must be carefully optimized. oup.comchiraltech.com For instance, in polar organic mode, neat organic solvents or their combinations are used, and their composition can influence retention times and enantioselectivity. researchgate.net The use of additives like formic acid can also affect the resolution and even the elution order of enantiomers. researchgate.net Supercritical fluid chromatography (SFC) with these chiral columns has also emerged as a viable technique for the separation of acidic compounds. chiraltech.com

A typical starting point for method development might involve screening different chiral columns with a mobile phase such as n-hexane:isopropanol (95:5 v/v) at a flow rate of 1 mL/min. oup.com The detection is commonly performed using a UV detector at a wavelength where the analyte absorbs, for instance, in the low UV range around 210-225 nm for succinic anhydride derivatives. sielc.comsielc.com

Table 1: Key Parameters in Chiral HPLC Method Development

| Parameter | Description | Common Choices/Considerations |

| Chiral Stationary Phase (CSP) | The core of the separation, providing a chiral environment for differential interaction with enantiomers. | Polysaccharide-based (e.g., Chiralpak AD-H, Chiralcel OD-H), Anion-exchange (e.g., CHIRALPAK QN-AX). oup.comchiraltech.com |

| Mobile Phase | The solvent system that carries the analyte through the column. Its composition affects retention and selectivity. | Normal-phase (e.g., hexane/isopropanol), Polar organic (e.g., methanol, acetonitrile), Reversed-phase. chromatographyonline.comresearchgate.net |

| Additives | Modifiers added to the mobile phase to improve peak shape and resolution. | Acids (e.g., formic acid, trifluoroacetic acid), Bases (e.g., diethylamine). chiraltech.comnih.gov |

| Flow Rate | The speed at which the mobile phase passes through the column. | Typically 0.5 - 1.5 mL/min for analytical columns. oup.comnih.gov |

| Column Temperature | Can influence retention times and selectivity. | Often controlled, e.g., at 25°C or 35°C. oup.commdpi.com |

| Detection | The method used to visualize the separated enantiomers. | UV absorbance at a suitable wavelength (e.g., 210 nm, 254 nm). oup.commdpi.com |

Derivatization Strategies for Diastereomer Formation and Separation

An alternative to direct chiral HPLC is the indirect approach, which involves converting the enantiomers of this compound into diastereomers by reacting them with a chiral derivatizing agent (CDA). nih.govwikipedia.org These resulting diastereomers have different physical properties and can be separated on a standard achiral HPLC column. nih.gov

For carboxylic acids and their anhydrides, a variety of CDAs are available. The anhydride ring of this compound can be opened by a nucleophilic chiral agent, such as a chiral amine or alcohol, to form diastereomeric amides or esters. psu.edursc.org For example, fluorescent chiral derivatizing reagents like those based on aminopyrrolidine can react with carboxylic acids to form highly fluorescent diastereomeric amides, enabling sensitive detection. psu.edursc.org Another well-known CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), which can be converted to its acid chloride and reacted with chiral alcohols to form diastereomeric esters. wikipedia.org While this is typically used for alcohols, analogous reactions with amines are also possible.

The choice of CDA is critical. An ideal CDA should be enantiomerically pure, react quantitatively with the analyte under mild conditions, and produce diastereomers that are stable and well-resolved chromatographically. rsc.org The derivatization reaction introduces a second chiral center, and the resulting diastereomers can then be separated using standard reversed-phase HPLC. nih.gov

For example, a method could involve reacting the anhydride with an enantiomerically pure amine, like (R)-1-phenylethylamine, to form diastereomeric amides. These amides could then be separated on a C18 column using a mobile phase such as a mixture of acetonitrile (B52724) and water. nih.gov

Table 2: Examples of Chiral Derivatizing Agents (CDAs) for Carboxylic Acids/Anhydrides

| Chiral Derivatizing Agent (CDA) | Functional Group on Analyte | Type of Diastereomer Formed | Reference |

| (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) | Amine (after ring opening) | Carbamate | nih.gov |

| (S)-Naproxen chloride | Amine (after ring opening) | Amide | nih.gov |

| Aminoindanol-based reagents | Carboxylic acid (from anhydride) | Ester | rsc.org |

| Fluorescent aminopyrrolidine derivatives | Carboxylic acid (from anhydride) | Amide | psu.edursc.org |

Spectroscopic Approaches for Stereochemical Assignment and Quantitative Analysis

Spectroscopic techniques are indispensable for confirming the chemical structure and can also be used for stereochemical assignment and quantitative analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in this compound. The spectrum of an acid anhydride is characterized by two distinct carbonyl (C=O) stretching peaks. spectroscopyonline.com For a saturated cyclic anhydride like this compound, these peaks are expected in the regions of 1870-1845 cm⁻¹ and 1800-1775 cm⁻¹. spectroscopyonline.com The presence of the acetate (B1210297) group will also give rise to a characteristic ester carbonyl stretch. Additionally, a C-O stretching band is expected between 1300 and 1000 cm⁻¹. spectroscopyonline.comzbaqchem.com FT-IR can confirm the presence of the anhydride and ester functionalities within the molecule. researchgate.netnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure.

¹H NMR: The proton NMR spectrum would show distinct signals for the protons in the molecule. The proton at the chiral center (C2) would appear as a multiplet, and its chemical shift and coupling constants would be characteristic of its stereochemical environment. The protons of the acetate methyl group would appear as a singlet.

¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom. The carbonyl carbons of the anhydride and the ester would appear at downfield chemical shifts. nih.gov

For stereochemical assignment, NMR can be used in conjunction with chiral derivatizing agents. wikipedia.org By forming diastereomers, the chemical shifts of the protons and carbons near the chiral center will be different for each diastereomer, allowing for the determination of enantiomeric excess. wikipedia.orgrsc.org Chiral solvating agents can also be used to induce chemical shift differences between enantiomers in the NMR spectrum without the need for covalent derivatization. acs.org

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. sigmaaldrich.com Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used. tennessee.edu The mass spectrum will show a molecular ion peak corresponding to the mass of this compound (158.11 g/mol ). sigmaaldrich.com The fragmentation pattern can help to confirm the structure. When coupled with a chromatographic separation technique (LC-MS), it becomes a highly sensitive and specific tool for analysis. nih.gov

Table 3: Spectroscopic Data for Anhydride Structures

| Spectroscopic Technique | Characteristic Feature | Typical Range/Value for Cyclic Anhydrides | Reference |

| FT-IR | Symmetric C=O Stretch | 1870-1845 cm⁻¹ | spectroscopyonline.com |

| FT-IR | Asymmetric C=O Stretch | 1800-1775 cm⁻¹ | spectroscopyonline.com |

| FT-IR | C-O Stretch | 1300-1000 cm⁻¹ | spectroscopyonline.com |

| ¹³C NMR | Anhydride C=O Carbon | ~169 ppm | nih.gov |

| ¹³C NMR | Ester C=O Carbon | ~162 ppm | nih.gov |

| Mass Spectrometry | Molecular Weight (C₆H₆O₅) | 158.11 g/mol | sigmaaldrich.com |

Computational and Theoretical Studies on S 2 Acetoxysuccinic Anhydride

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and electronic properties of (S)-(-)-2-Acetoxysuccinic anhydride (B1165640). Methods such as Density Functional Theory (DFT) are widely employed to determine optimized molecular geometries and to probe the electronic landscape of the molecule. cellmolbiol.orgunipd.it

An initial step in the computational study of this molecule involves geometry optimization. This process seeks the lowest energy arrangement of the atoms, which corresponds to the most stable molecular structure. For (S)-(-)-2-Acetoxysuccinic anhydride, this would involve calculating key bond lengths, bond angles, and dihedral angles. These optimized parameters provide a detailed picture of the molecule's shape.

Table 1: Calculated Geometric Parameters for this compound

| Parameter | Bond/Atoms | Calculated Value |

|---|---|---|

| Bond Length | C1=O1 | 1.19 Å |

| Bond Length | C4=O3 | 1.20 Å |

| Bond Length | C1-O2 | 1.38 Å |

| Bond Length | C4-O2 | 1.39 Å |

| Bond Length | C1-C2 | 1.51 Å |

| Bond Length | C3-C4 | 1.50 Å |

| Bond Length | C2-C3 | 1.54 Å |

| Bond Length | C2-O4 | 1.43 Å |

| Bond Angle | C1-O2-C4 | 114° |

| Bond Angle | O1=C1-O2 | 121° |

| Bond Angle | O3=C4-O2 | 120° |

| Bond Angle | C1-C2-C3 | 110° |

| Dihedral Angle | O1=C1-C2-C3 | -145° |

| Dihedral Angle | H-C2-C3-H | 65° |

Note: The data in this table is illustrative and based on typical values for similar organic anhydrides. Actual calculated values may vary depending on the level of theory and basis set used.

Beyond molecular geometry, quantum chemical calculations can elucidate the reactivity of this compound. Natural Bond Orbital (NBO) analysis, for instance, can be used to study the delocalization of electron density and the nature of the bonding within the molecule. cellmolbiol.org This analysis can reveal sites that are susceptible to nucleophilic or electrophilic attack. The anhydride ring, with its electron-withdrawing carbonyl groups, is an expected site of reactivity. Furthermore, the calculation of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's ability to donate or accept electrons in chemical reactions. cellmolbiol.org

Mechanistic Modeling of Key Transformations and Stereoselectivity

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states and intermediates, thereby understanding the step-by-step process of bond breaking and formation. unipd.it

A key transformation of this compound is its ring-opening reaction when treated with nucleophiles. For example, its reaction with amine-functionalized materials results in the formation of an amide and a carboxylic acid. nih.gov Computational modeling can be used to study the mechanism of this acylation reaction. The calculations would involve modeling the approach of the nucleophile to the carbonyl carbons of the anhydride.

The asymmetry of this compound means that nucleophilic attack can occur at two different carbonyl carbons, potentially leading to two different regioisomeric products. nih.gov Mechanistic modeling can predict which pathway is more favorable by calculating the activation energies for the transition states leading to each product. The pathway with the lower activation energy will be the kinetically favored one. This is crucial for understanding the stereoselectivity of reactions involving this chiral reagent. nih.gov

Table 2: Calculated Activation Energies for the Ring-Opening of this compound with a Generic Nucleophile (Nu)

| Reaction Pathway | Attacked Carbonyl | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Pathway A | Carbonyl adjacent to the acetoxy group | 12.5 |

| Pathway B | Carbonyl remote from the acetoxy group | 14.2 |

Note: The data in this table is hypothetical and for illustrative purposes. The actual values would depend on the specific nucleophile and the computational method employed.

These computational studies can guide the rational design of experiments to achieve desired stereochemical outcomes in synthesis.

Prediction of Spectroscopic Properties and Conformational Analysis

Computational chemistry can accurately predict various spectroscopic properties of this compound, which can aid in its experimental characterization. By calculating the vibrational frequencies of the molecule from its optimized geometry, a theoretical infrared (IR) spectrum can be generated. cellmolbiol.org This predicted spectrum can be compared with an experimental spectrum to confirm the structure of the molecule and to aid in the assignment of vibrational bands to specific molecular motions.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated for the various nuclei in the molecule (¹H, ¹³C). nih.gov These theoretical chemical shifts are valuable for interpreting experimental NMR spectra and for assigning signals to specific atoms within the molecular structure.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Parameter | Predicted Value |

|---|---|---|

| IR | Carbonyl (C=O) stretch (anhydride) | 1785, 1850 cm⁻¹ |

| IR | Carbonyl (C=O) stretch (ester) | 1745 cm⁻¹ |

| ¹³C NMR | Chemical Shift (anhydride C=O) | ~168, ~170 ppm |

| ¹³C NMR | Chemical Shift (ester C=O) | ~172 ppm |

| ¹H NMR | Chemical Shift (methine proton) | ~4.5 ppm |

Note: These are illustrative predicted values. Actual experimental and calculated values can vary.

Furthermore, computational methods are essential for performing conformational analysis. researchgate.netrsc.org this compound may exist in multiple conformations due to the rotation around single bonds. Computational techniques can be used to identify these different conformers, calculate their relative energies, and determine the energy barriers for interconversion between them. This information is crucial for understanding the molecule's dynamic behavior and how its shape might influence its reactivity. The most stable conformer, being the most populated at equilibrium, will dominate the observed properties of the molecule. researchgate.net

Future Research Directions and Translational Impact

Expansion of Synthetic Utility and Reaction Discovery

(S)-(-)-2-Acetoxysuccinic anhydride (B1165640) is primarily recognized as a chiral acylating agent, reacting with nucleophiles like amines to open the anhydride ring. This reaction introduces a stereocenter and a modifiable carboxylic acid group in a single step. Future research should aim to expand the repertoire of reactions beyond simple acylations, leveraging its inherent chirality and bifunctional nature.

Key areas for exploration include:

Asymmetric Transformations: Investigating its use as a chiral derivatizing agent for the resolution of racemic mixtures and as a key component in asymmetric catalysis.

Domino and Cascade Reactions: Designing multi-step reaction sequences initiated by the ring-opening of the anhydride. The newly formed carboxylate and amide/ester functionalities could be strategically employed in subsequent intramolecular reactions to rapidly construct complex molecular scaffolds.

Organocatalysis: Exploring its potential as a precursor to novel chiral organocatalysts, where the succinate (B1194679) backbone provides a rigid scaffold for positioning catalytic groups.

The table below outlines potential reaction discoveries and their synthetic implications.

| Reaction Class | Potential Nucleophile/Substrate | Anticipated Product Type | Potential Application |

| Enantioselective Acylation | Prochiral diols, secondary amines | Chiral mono-acylated products | Pharmaceutical intermediates, chiral ligands |

| Tandem Cyclization | Nucleophiles containing a second reactive site | Heterocyclic compounds (e.g., lactams, lactones) | Biologically active molecule synthesis |

| Polymerization Monomer | Diols, diamines | Chiral polyesters, polyamides | Biodegradable plastics, chiral stationary phases |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, reproducibility, and scalability. While the industrial-scale synthesis of related compounds like S-Acetylmercaptosuccinic anhydride has already benefited from continuous flow reactors for improved heat transfer and reduced reaction times, the application of this technology to the synthesis and use of (S)-(-)-2-Acetoxysuccinic anhydride remains a promising area of research.

Integrating this compound into flow chemistry platforms could enable:

Precise Control over Reactions: Flow reactors allow for superior control over reaction parameters such as temperature, pressure, and residence time, which is crucial for managing the exothermic nature of acylation reactions and minimizing side products. nih.gov

Enhanced Safety: The small reaction volumes within a flow system mitigate the risks associated with handling reactive anhydrides at a large scale.

Automated Derivatization: Coupling flow reactors with automated purification and analysis systems would enable high-throughput screening of reaction conditions and the rapid synthesis of compound libraries for drug discovery and materials science research. This approach has been successfully applied to the synthesis of other complex molecules like C-glycosides. nih.gov

The following table compares conventional batch synthesis with the projected benefits of a flow chemistry approach.

| Parameter | Conventional Batch Processing | Projected Flow Chemistry Approach |

| Reaction Control | Difficult to maintain uniform temperature; potential for hot spots. | Precise temperature and pressure control. nih.gov |

| Scalability | Challenging; requires large reactors and significant process redevelopment. | Readily scalable by extending run time or using parallel reactors. |

| Safety | Higher risks associated with large volumes of reactive chemicals. | Minimized risk due to small internal volume. |

| Reproducibility | Can vary between batches due to mixing and heat transfer inefficiencies. | High reproducibility and consistency. |

Development of Sustainable and Economically Viable Industrial Processes

The current industrial synthesis of anhydrides often relies on petrochemical feedstocks and dehydrating agents like acetyl chloride or acetic anhydride, which present environmental and economic challenges. wikipedia.orgyoutube.comorgsyn.org A critical future direction is the development of green and sustainable manufacturing processes for this compound, starting from renewable resources.

Research efforts should focus on:

Bio-based Feedstocks: Leveraging advances in the production of succinic acid and its derivatives from biomass fermentation. nih.gov Recent studies have demonstrated the direct conversion of bio-based furanic compounds into succinic anhydride using photocatalysis, offering a pathway that operates at room temperature. nih.gov

Enzymatic and Chemo-enzymatic Synthesis: Employing enzymes for the stereoselective acetylation of a succinic acid precursor to generate the desired (S)-enantiomer. This would avoid the need for chiral resolution steps and reduce reliance on harsh chemical reagents.

Green Solvents and Catalysts: Replacing traditional solvents with more environmentally benign alternatives and developing recyclable catalysts for the dehydration and acetylation steps.

| Process Aspect | Traditional Method | Proposed Sustainable Method |

| Starting Material | Petroleum-derived maleic anhydride or succinic acid. wikipedia.org | Biomass-derived succinic acid or furanic compounds. nih.gov |

| Key Reagents | Acetyl chloride, phosphorus oxychloride. orgsyn.org | Biocatalysts (enzymes), photocatalysts. nih.gov |

| Reaction Conditions | High temperatures, harsh dehydrating agents. nih.gov | Mild conditions (e.g., room temperature). nih.gov |

| Environmental Impact | Generation of corrosive byproducts and reliance on fossil fuels. | Use of renewable resources, reduced waste, lower energy consumption. |

Exploration of Novel Biomedical and Materials Science Applications

The inherent chirality and reactivity of this compound make it a compelling candidate for advanced applications in both biomedicine and materials science. While its utility in modifying biomolecules is known, its full potential has yet to be realized.

Biomedical Applications: Future research could explore its use in:

Drug Delivery: As a linker to attach drugs to polymers or nanoparticles, creating biodegradable drug delivery systems where the ester linkage can be cleaved to release the therapeutic agent.

Bioconjugation and Diagnostics: For the site-specific modification of antibodies and proteins to develop antibody-drug conjugates (ADCs) or diagnostic biosensors. A related anhydride has been used to link antibodies to gold surfaces for cancer biomarker detection.

Tissue Engineering: Incorporating the molecule into hydrogel scaffolds to enhance biocompatibility and control mechanical properties.

Materials Science Applications: The introduction of a chiral center can impart unique properties to polymeric and crystalline materials. Future directions include:

Chiral Polymers: Using it as a monomer to synthesize optically active polymers for applications in chiral chromatography, asymmetric catalysis, and smart materials.

Functional Coatings and Resins: Employing it as a chiral cross-linking agent or hardener for epoxy resins to create materials with enhanced thermal and mechanical properties. broadview-tech.com

Metal-Organic Frameworks (MOFs): As a chiral ligand or post-synthetic modification reagent to create enantioselective MOFs for chiral separations and asymmetric catalysis. Studies on related anhydrides have shown their ability to functionalize MOFs.

| Field | Potential Application | Rationale for Use |

| Biomedicine | Antibody-Drug Conjugate (ADC) Linker | Provides a chiral, cleavable linker for attaching cytotoxic drugs to antibodies. |

| Biomedicine | Biosensor Development | Covalent attachment to biological recognition elements (e.g., antibodies) on sensor surfaces. |

| Materials Science | Chiral Stationary Phase (CSP) | Creation of chiral polymers for the separation of enantiomers in chromatography. |

| Materials Science | Modified Epoxy Resins | Acts as a chiral hardener to improve the performance characteristics of resins. broadview-tech.com |

常见问题

Basic Research Questions

Q. What safety protocols are critical when handling (S)-(-)-2-Acetoxysuccinic anhydride in laboratory settings?

- Methodological Answer :

- Respiratory Protection : Use NIOSH/CEN-approved respirators (e.g., OV/AG/P99 or ABEK-P2) for high exposure scenarios; P95 masks suffice for low concentrations .

- Skin/Eye Protection : Wear nitrile gloves and safety goggles. In case of contact, rinse skin with soap/water and eyes with water for ≥15 minutes .

- Storage : Store in inert atmospheres at room temperature, avoiding incompatible materials (e.g., strong bases or oxidizers) .

- Spill Management : Avoid dust formation; collect spills using non-sparking tools and dispose in sealed containers .

Q. How is this compound typically synthesized for research applications?

- Methodological Answer :

- While direct synthesis protocols are not detailed in the provided evidence, analogous methods for succinic anhydride derivatives involve acetylation of chiral precursors. For example:

React (S)-configured hydroxy-succinic acid with acetic anhydride under reflux .

Purify via repeated washing with diethyl ether and vacuum desiccation to remove residual acetic acid .

- Confirm enantiomeric purity using chiral HPLC or polarimetry .

Advanced Research Questions

Q. How is this compound applied in post-synthetic modification of metal-organic frameworks (MOFs)?

- Methodological Answer :

- Reaction Design : React with IRMOF-3 (a Zn-based MOF) in chloroform at controlled temperatures. Monitor conversion via H NMR by integrating aromatic proton signals of modified vs. unmodified ligands .

- Characterization :

- Crystallinity : Use powder X-ray diffraction (PXRD) to confirm retained MOF structure post-modification .

- Thermal Stability : Compare thermogravimetric analysis (TGA) profiles to unmodified IRMOF-3; degradation temperatures >430°C indicate stability .

- Chiral Functionalization : The (S)-configuration enables asymmetric active sites for catalysis or enantioselective adsorption .

Q. What analytical techniques resolve contradictions in reactivity data for this compound?

- Methodological Answer :

- Reactivity Factors : Discrepancies in conversion rates (e.g., low vs. quantitative yields) may arise from steric hindrance or solvent polarity. Optimize reaction conditions (e.g., anhydrous CHCl, 50–80°C) .

- Data Validation :

- ESI-MS/NMR : Confirm covalent bonding by detecting acylated MOF ligands post-digestion .

- Kinetic Studies : Track reaction progress via in-situ FTIR to identify rate-limiting steps .

Q. How does the stereochemistry of this compound influence its role in chiral derivatization?

- Methodological Answer :

- Enantioselective Reactions : The (S)-configuration directs acyl transfer to specific nucleophiles (e.g., amines or alcohols), enabling kinetic resolution in asymmetric synthesis .

- Case Study : Compare with (R)-(+)-isomer (CAS 79814-40-7) to assess stereochemical effects on reaction outcomes (e.g., enantiomeric excess in drug intermediates) .

Q. What strategies mitigate respiratory hazards during large-scale reactions involving this compound?

- Methodological Answer :

- Engineering Controls : Use fume hoods with ≥100 fpm face velocity and local exhaust ventilation near reaction vessels .

- Process Optimization : Employ closed-system reactors (e.g., Schlenk lines) to minimize aerosol release .

- Exposure Monitoring : Conduct airborne concentration checks using NIOSH Method 0501 for acid anhydrides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。